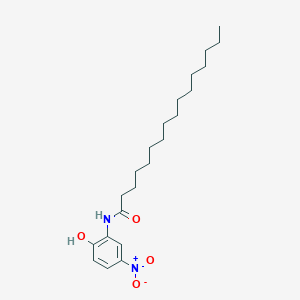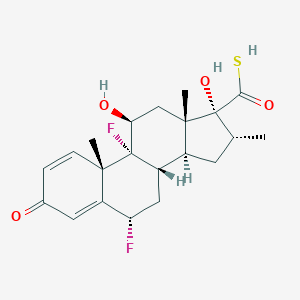
2-(n-Hexadecanoylamino)-4-nitrophenol
Übersicht
Beschreibung
2-(n-Hexadecanoylamino)-4-nitrophenol is a compound with applications in biochemical assays, particularly in the study of enzyme activities such as sphingomyelinase. Its synthesis involves acylation of 2-amino-4-nitrophenol with palmitoyl chloride, forming a hexadecananilide, which is a key intermediate in the production of various biochemical substrates (A. E. Gal & F. J. Fash, 1976).
Synthesis Analysis
The synthesis of 2-(n-Hexadecanoylamino)-4-nitrophenol involves several key steps, starting from 2-amino-4-nitrophenol. Acylation with palmitoyl chloride yields the hexadecananilide derivative, which can be further modified for specific biochemical applications. This synthesis pathway provides a basis for the production of chromogenic substrates used in enzyme assays, highlighting its utility in biochemical research (A. E. Gal & F. J. Fash, 1976).
Molecular Structure Analysis
The molecular structure of related nitrophenol compounds has been extensively studied, revealing insights into their chemical behavior and interactions. These studies include X-ray diffraction analysis of similar nitrophenol derivatives, providing a detailed understanding of their structural properties and how these influence their reactivity and physical characteristics (A. Koll & T. Głowiak, 1985).
Chemical Reactions and Properties
2-(n-Hexadecanoylamino)-4-nitrophenol undergoes specific chemical reactions based on its functional groups. The nitro group and the acylamino moiety play critical roles in its reactivity, particularly in the context of enzymatic assays where it serves as a substrate for specific enzymes. The compound's ability to undergo cleavage by sphingomyelinase, without hydrolysis by phospholipase C, exemplifies its selective reactivity (A. E. Gal & F. J. Fash, 1976).
Physical Properties Analysis
Although specific physical properties of 2-(n-Hexadecanoylamino)-4-nitrophenol are not detailed in the provided literature, related compounds exhibit notable solvatochromic behavior and interactions with solvents. These interactions significantly affect their UV-vis spectroscopic behavior, offering insights into the physical properties of similar nitrophenol derivatives (L. G. Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(n-Hexadecanoylamino)-4-nitrophenol, such as its reactivity towards specific enzymes, underscore its utility as a biochemical tool. Its synthesis from 2-amino-4-nitrophenol and subsequent reactions highlight its functional versatility and role in biochemical assays, contributing to our understanding of enzyme activities (A. E. Gal & F. J. Fash, 1976).
Wissenschaftliche Forschungsanwendungen
Enzymatic Spectroscopy : Levade et al. (1983) discuss how 2-(N-hexadecanoylamino)-4-nitrophenol derivatives can be used to assay sphingomyelin phosphodiesterase, glucosylceramidase, or galactosylceramidase in enzymatic spectroscopy methods (Levade, Salvayre, Sicre, & Douste‐Blazy, 1983).
Assaying Sphingomyelinase Activity : Gal and Fash (1976) identified 2-(n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide as a chromogenic substrate for assaying sphingomyelinase activity (Gal & Fash, 1976).
Colorimetric Sensor for Halide Anions : Gale et al. (1999) found that a complex of 2-(n-Hexadecanoylamino)-4-nitrophenol with meso-octamethylcalix[4]pyrrole can be used as a colorimetric sensor for halide anions like fluoride (Gale, Twyman, Handlin, & Sessler, 1999).
Toxicity in Anaerobic Systems : Haghighi Podeh et al. (1995) noted that nitrophenols, including compounds related to 2-(n-Hexadecanoylamino)-4-nitrophenol, have toxic effects on anaerobic systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Nanocatalytic Systems for Chemical Reduction : Din et al. (2020) discussed the use of nanocatalytic systems with sodium borohydride for the chemical reduction of nitrophenols, which includes derivatives of 2-(n-Hexadecanoylamino)-4-nitrophenol (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).
Degradation and Removal in Environmental Systems : Various studies have highlighted the importance of understanding and managing the environmental impact and removal of nitrophenol compounds, including derivatives of 2-(n-Hexadecanoylamino)-4-nitrophenol, in different settings such as anaerobic treatment systems and wastewater treatment (Md. Zin, Habib, Yasid, & Ahmad, 2018); (Uberoi & Bhattacharya, 1997); (Haghighi-podeh & Bhattacharya, 1996).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUBIYNTOOVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392915 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Hexadecanoylamino)-4-nitrophenol | |
CAS RN |
60301-87-3 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?
A1: 2-(N-Hexadecanoylamino)-4-nitrophenol functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the 2-(N-Hexadecanoylamino)-4-nitrophenol molecule and a specific target molecule. This cleavage releases free 2-(N-Hexadecanoylamino)-4-nitrophenol, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.
Q2: The paper mentions an "improved method" involving 2-(N-Hexadecanoylamino)-4-nitrophenol derivatives. What improvement does this method offer?
A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific 2-(N-Hexadecanoylamino)-4-nitrophenol derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















